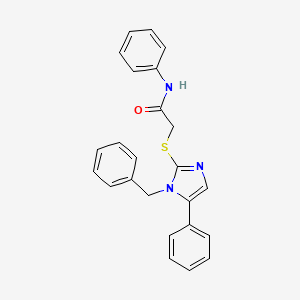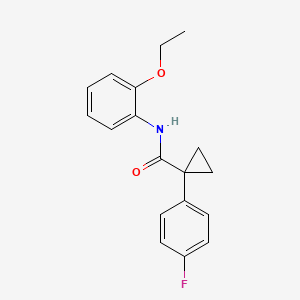![molecular formula C19H14ClF2N3O2 B2626220 N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea CAS No. 338755-30-9](/img/structure/B2626220.png)
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea, also known as CDK4/6 inhibitor, is a small molecule drug that has shown promising results in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
The compound has been used in the synthesis of various derivatives, which have been evaluated for their antiproliferative effects against various human cell lines . This indicates potential applications in cancer research .
Methods of Application
Various derivatives of the compound have been synthesized using condensation reactions. Techniques like X-ray crystallography have been employed for structural analysis.
Results and Outcomes
The derivatives exhibited potent cytotoxicity against three human cancer cell lines . In particular, two compounds bearing 4-Cl and 4-NO2 substituents were the most potent in terms of cytotoxicity with IC50 values of 0.011 –0.001 M . In a caspase activation assay, two compounds were found to activate caspase activity by 314.3 and 270.7% relative to PAC-1 .
Antimicrobial Activity
Application Summary
The compound could potentially be used in the development of new antimicrobial agents . Derivatives of the compound have shown promising results in in vitro tests against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Methods of Application
The compound can be modified to create various derivatives, which are then tested for their antimicrobial activity . Techniques such as in vitro testing are used to evaluate the antimicrobial activity of these derivatives .
Results and Outcomes
Several derivatives of the compound have shown potent antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of the compound were found to have IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Chemotherapy
Application Summary
The compound could potentially be used in the development of new chemotherapeutic agents . High nitrogen-containing heterocyclic systems, such as this compound, have been attracting increasing interest due to their utility in chemotherapy .
Methods of Application
The compound can be modified to create various derivatives, which are then tested for their chemotherapeutic activity . Techniques such as in vitro testing are used to evaluate the chemotherapeutic activity of these derivatives .
Results and Outcomes
While specific results for this compound are not available, azoles, a class of compounds to which this compound belongs, are widely used and studied as chemotherapeutic agents due to their safety profile and high therapeutic index .
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXMPMJWJWETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

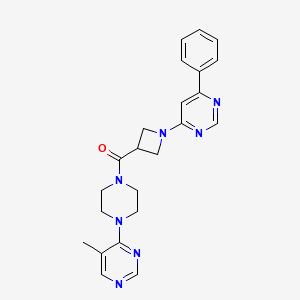
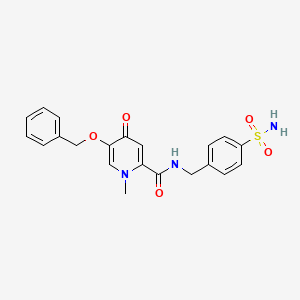
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
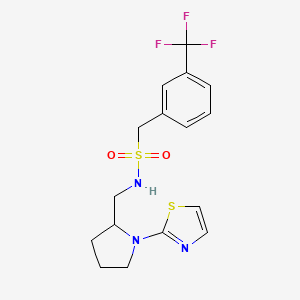
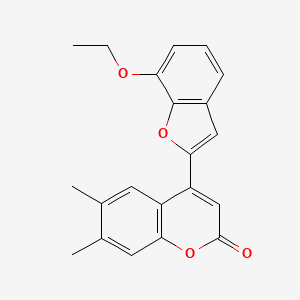
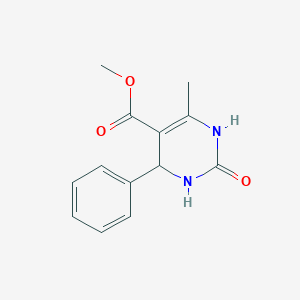
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
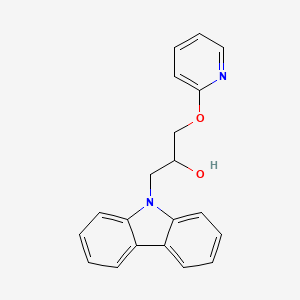
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
